2-(4-Fluorophenyl)-4-methoxypyridine
Description
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methoxypyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-6-7-14-12(8-11)9-2-4-10(13)5-3-9/h2-8H,1H3 |
InChI Key |
JSHVVQWZDJLKSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of 2-(4-Fluorophenyl)-4-methoxypyridine exhibit significant anticancer properties. For instance, studies have shown that similar pyridine compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the fluorophenyl and methoxy groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development as anticancer agents .
1.2 Inhibition of Kinases
A notable application of this compound is as a kinase inhibitor. In particular, it has been studied for its ability to inhibit p38α MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly affect the potency and selectivity of these inhibitors .
1.3 Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential utility in developing new antibiotics or adjunct therapies for treating infections .
Agrochemical Applications
2.1 Pesticide Development
The unique chemical properties of this compound make it a candidate for developing novel agrochemicals, particularly pesticides. Research has shown that pyridine derivatives can exhibit herbicidal and insecticidal activities, providing a basis for further exploration in agricultural applications.
Synthesis and Structural Modifications
3.1 Synthetic Routes
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving different precursors. Optimization of these synthetic routes is critical for improving yield and purity, which are essential for practical applications in research and industry .
3.2 Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for rational drug design. Modifications at different positions on the pyridine ring can lead to compounds with enhanced efficacy or reduced toxicity, guiding future research directions .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Effects
In vitro studies demonstrated that compounds derived from this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that derivatives exhibited notable antimicrobial properties, particularly effective against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .
Preparation Methods
Reaction Optimization
The methodology employs a chiral copper(I) complex (e.g., L1–CuBr ) to mediate the addition of ethylmagnesium bromide to 4-methoxypyridine activated as an acylpyridinium salt. Key findings from solvent screening include:
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| THF | 100 | 0 |
| Toluene | 100 | 94 |
| Et₂O | 100 | 88 |
| CH₂Cl₂ | 100 | 93 |
Toluene emerged as the optimal solvent, achieving 94% ee at −78°C. Computational studies revealed that stereoselectivity arises from preferential coordination of the copper catalyst to the pyridinium substrate’s C5–C6 position, with the proS transition state being 2.04 kcal/mol more stable than proR. This method’s scalability was demonstrated in a gram-scale reaction (1 mol% catalyst, 68% yield, 97% ee).
Chalcone Cyclization Strategy
A 2019 Molecules study detailed the synthesis of 2-methoxypyridine-3-carbonitriles via chalcone intermediates. Adapting this methodology:
Reaction Sequence
-
Chalcone Formation : Condensation of 4-fluoroacetophenone with 4-methoxybenzaldehyde
-
Cyclization : Treatment with malononitrile/KOH in methanol (reflux, 2 h)
-
Aromatization : Oxidative dehydrogenation using DDQ
This approach yielded 2-aryl-4-methoxypyridines with 51–66% efficiency. While the original study focused on 3-cyano derivatives, omitting malononitrile could direct selectivity toward the desired 2-(4-fluorophenyl) substitution.
Nucleophilic Substitution Methods
Patent CN103232389A describes chloromethylation of 4-methoxypyridines using triphosgene. Though developed for 3,5-dimethyl derivatives, the protocol can be modified:
Halogenation–Cross-Coupling Tandem
-
Chlorination :
-
Negishi Coupling :
This tandem approach combines high-yielding halogenation with versatile cross-coupling, offering a modular route to diverse 2-aryl-4-methoxypyridines.
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Key Advantages | Limitations |
|---|---|---|---|
| Copper Catalysis | 51–82 | High enantioselectivity, scalability | Requires chiral ligands, low temps |
| Suzuki–Miyaura | 68–82 | Broad substrate scope, mechanochemical | Pd cost, boronic acid availability |
| Chalcone Cyclization | 51–66 | Atom-economic, one-pot | Limited substitution patterns |
| Nucleophilic Substitution | 73–87 | High-yielding, modular | Multiple steps, halogen handling |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-4-methoxypyridine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 4-fluorophenyl boronic acid) may undergo Suzuki-Miyaura cross-coupling with methoxypyridine derivatives. Key steps include using anhydrous solvents (e.g., dichloromethane), controlled temperature (25–60°C), and catalysts like palladium complexes. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization can achieve >95% purity . Maximizing yields requires strict exclusion of moisture, optimized stoichiometry, and inert atmospheres (argon/nitrogen).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and aromatic proton splitting patterns. The methoxy group (OCH) typically appears as a singlet at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 203.08) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional conformations. SHELX software is widely used for structure refinement .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles compliant with EN374/EN166 standards .
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust; OV/AG/P99 filters for vapor exposure .
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods like QSAR and molecular docking predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR : Build regression models using descriptors (e.g., logP, polar surface area) to correlate structure with activity. For example, a QSAR model with R = 0.89 and Q = 0.82 was validated for imidazol-5-one derivatives targeting MCF-7 cells .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Derivatives of 2-(4-fluorophenyl) scaffolds showed high binding affinity (−9.2 kcal/mol) to Polo-like kinase 1 (Plk1), a cancer therapeutic target .
Q. How should researchers address discrepancies in toxicity data during preclinical evaluation?
- Methodological Answer :
- In Silico Tox Prediction : Tools like ProTox-II or ADMETlab estimate acute toxicity (e.g., LD) and hepatotoxicity risks. Cross-validate with structurally similar compounds (e.g., 4-methoxypyridine analogs) .
- Comparative Studies : Benchmark against known toxicophores (e.g., nitro groups) and prioritize derivatives with lower bioaccumulation potential (logBCF < 3.0) .
Q. What strategies resolve structural ambiguities in this compound using crystallographic data?
- Methodological Answer :
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in fluorophenyl derivatives .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H···O/N) to stabilize crystal packing. For example, fluorophenyl-pyridine derivatives often form π-π stacking (3.5–4.0 Å spacing) .
Contradiction Analysis
Q. How can conflicting data on the ecological impact of this compound be reconciled?
- Methodological Answer :
- PBT/vPvB Assessment : Use the European Chemicals Agency’s (ECHA) criteria to evaluate persistence (half-life > 40 days in water) and bioaccumulation (logK > 4.5). If experimental data are absent (as noted in ), apply read-across from phenylpyridine analogs with available ecotoxicological profiles.
- Soil Mobility Studies : Conduct column leaching tests (OECD 121) to measure K values. Fluorinated compounds often exhibit moderate mobility (K = 10–100 L/kg) due to hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
